molecular formula C10H17NO B14396718 10-Methyl-10-azabicyclo[4.3.1]decan-8-one CAS No. 89613-85-4

10-Methyl-10-azabicyclo[4.3.1]decan-8-one

Cat. No.: B14396718
CAS No.: 89613-85-4
M. Wt: 167.25 g/mol
InChI Key: FAJBUMSQICCPDF-UHFFFAOYSA-N
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Description

10-Methyl-10-azabicyclo[4.3.1]decan-8-one is a bicyclic compound that features a nitrogen atom within its ring structure.

Preparation Methods

The synthesis of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Starting Material: Octanedioic acid is often used as the starting material.

    Intermediate Formation: The key transformation involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate.

    Bicyclic Formation: This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine.

    Reduction: The formed bicyclic dione is reduced with lithium aluminium hydride to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.

    Final Product: Hydrogenolysis efficiently yields the target product, this compound.

Chemical Reactions Analysis

10-Methyl-10-azabicyclo[4.3.1]decan-8-one undergoes various chemical reactions, including:

Scientific Research Applications

10-Methyl-10-azabicyclo[4.3.1]decan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-10-azabicyclo[4.3.1]decan-8-one involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate cholinergic signaling pathways, which are crucial for various physiological processes in the central and peripheral nervous systems .

Comparison with Similar Compounds

10-Methyl-10-azabicyclo[4.3.1]decan-8-one can be compared with other similar bicyclic compounds, such as:

  • 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
  • 10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
  • 9-Azabicyclo[3.3.2]decan-10-one

These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

CAS No.

89613-85-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

10-methyl-10-azabicyclo[4.3.1]decan-8-one

InChI

InChI=1S/C10H17NO/c1-11-8-4-2-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3

InChI Key

FAJBUMSQICCPDF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCCC1CC(=O)C2

Origin of Product

United States

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